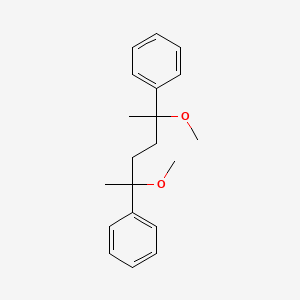
1,1'-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is an organic compound with a complex structure It consists of a hexane backbone substituted with two methoxy groups at the 2 and 5 positions, and two benzene rings attached at the 1 and 1’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene typically involves the reaction of 2,5-dimethoxyhexane with benzene derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyhexanoic acid.
Reduction: Formation of 1,1’-(2,5-dimethoxyhexane-2,5-diyl)dicyclohexane.
Substitution: Formation of 1,1’-(2,5-dichlorohexane-2,5-diyl)dibenzene.
科学的研究の応用
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzene rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
類似化合物との比較
Similar Compounds
- 1,1’-(2,5-Dimethylhexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dichlorohexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dihydroxyhexane-2,5-diyl)dibenzene
Uniqueness
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is unique due to the presence of methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The methoxy groups enhance its solubility in organic solvents and can participate in specific chemical reactions that other similar compounds may not undergo.
特性
CAS番号 |
60417-42-7 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
(2,5-dimethoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C20H26O2/c1-19(21-3,17-11-7-5-8-12-17)15-16-20(2,22-4)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChIキー |
PXPVQOYHLLJGCM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C)(C1=CC=CC=C1)OC)(C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)
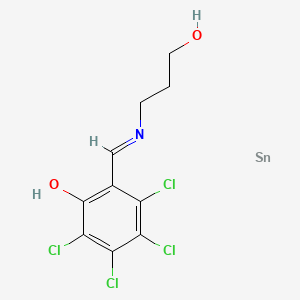
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)

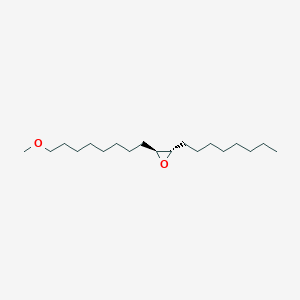
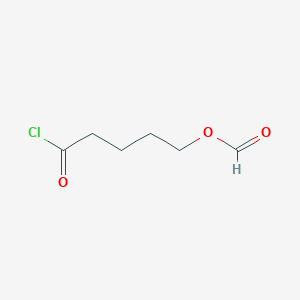
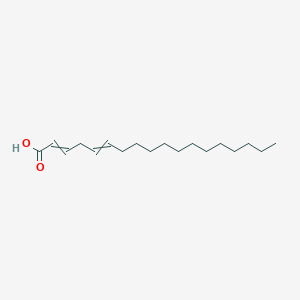

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)
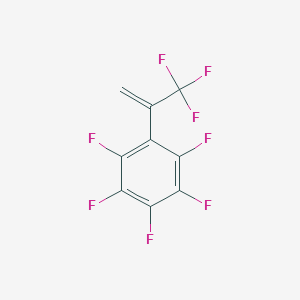
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
